Methyl 4-formyl-2-hydroxybenzoate

Description

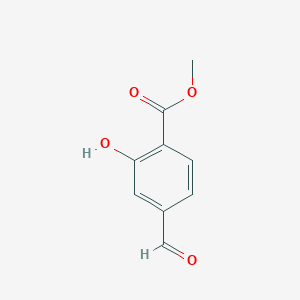

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYZSTPHHGRZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616426 | |

| Record name | Methyl 4-formyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-51-9 | |

| Record name | Methyl 4-formyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-formyl-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 4-formyl-2-hydroxybenzoate (CAS 5565-38-8) in Advanced Organic Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that serve as the backbone for complex drug discovery programs. Methyl 4-formyl-2-hydroxybenzoate (frequently referenced in legacy databases as CAS 5565-38-8, and standardized under CAS 42137-51-9[1]) is a quintessential example of such a scaffold. Featuring three distinct, orthogonally reactive functional groups—an electrophilic aldehyde, a nucleophilic phenol, and a hydrolyzable methyl ester—this compound offers unparalleled versatility for library diversification.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its integration into high-throughput medicinal chemistry workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound's molecular weight and lipophilicity make it an ideal starting material for lead optimization, ensuring that subsequent derivatives remain within Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| Chemical Name | This compound | IUPAC standard identifier. |

| CAS Registry Number | 5565-38-8 / 42137-51-9[1] | Primary tracking identifiers for procurement. |

| Molecular Formula | C9H8O4[1] | Defines baseline mass for MS calibration. |

| Molecular Weight | 180.16 g/mol [2] | Ideal low-MW scaffold for fragment-based design. |

| Appearance | White to pale yellow solid[3] | Colorimetric indicator of purity/oxidation. |

| Key Functional Groups | Phenol, Aldehyde, Methyl Ester | Enables orthogonal synthetic pathways. |

| Solubility | Soluble in DCM, DCE, EtOAc, MeOH[3][4] | Compatible with standard organic workflows. |

Mechanistic Reactivity & Functional Group Orthogonality

The strategic value of this compound lies in the differing electronic properties and steric environments of its three functional groups. This allows for sequential, orthogonal modifications without the need for excessive protecting group manipulation.

-

The Formyl Group (-CHO): Located at the para position relative to the ester, this aldehyde is highly electrophilic due to the electron-withdrawing nature of the aromatic ring. It is the primary site for [4] and Schiff base condensations.

-

The Phenolic Hydroxyl (-OH): With a pKa of approximately 9.5, the phenol can be selectively deprotonated using mild bases (e.g.,

). This enables selective -

The Methyl Ester (-COOCH3): This group is relatively stable under mild acidic or basic conditions. It requires deliberate, harsher conditions (e.g., LiOH in THF/

) for hydrolysis, allowing it to act as an inherent protecting group for the carboxylic acid during upstream modifications.

Fig 1: Orthogonal reactivity pathways of this compound functional groups.

Standardized Experimental Protocol: Selective Reductive Amination

To demonstrate the practical utility of this scaffold, I have detailed a self-validating protocol for the selective reductive amination of the formyl group. This is a staple reaction in generating secondary amine libraries for biological screening.

Objective: Synthesize secondary amine derivatives while preserving the phenol and methyl ester functionalities.

Reagents Required:

-

This compound (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (0.1 equiv, catalytic)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology & Causality:

-

Imine Formation: Dissolve the aldehyde and primary amine in anhydrous DCE (0.2 M concentration). Add the catalytic glacial acetic acid. Stir at room temperature for 2 hours.

-

Causality Insight: Acetic acid lowers the pH to ~4.5, protonating the carbonyl oxygen to increase electrophilicity without fully protonating the nucleophilic amine. DCE is chosen over DCM due to its higher boiling point, allowing for gentle heating if steric hindrance impedes imine formation.

-

-

In-Process Validation (Self-Validating Step): Monitor the reaction via LC-MS (UV 254 nm). Do not proceed until the aldehyde peak is consumed and the intermediate iminium ion

mass peak is confirmed. -

Selective Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 10 minutes.

-

Causality Insight: STAB is specifically selected over Sodium Borohydride (

).

-

-

Completion & Quenching: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated aqueous

to neutralize the acetic acid and decompose excess STAB. -

Extraction & Purification: Extract the aqueous layer with dichloromethane (

mL). Wash the combined organic layers with brine, dry over anhydrous

Applications in Advanced Drug Discovery

This compound is not merely a theoretical building block; it is actively utilized in the synthesis of several high-profile therapeutic agents.

-

Soluble Guanylate Cyclase (sGC) Activators: The scaffold is a critical intermediate in the synthesis of alkoxy pyrazoles, which are potent sGC activators used in the treatment of cardiovascular diseases[5].

-

S-nitrosoglutathione Reductase (GSNOR) Inhibitors: The compound is reacted with urea derivatives to form complex dihydropyrimidin-2(1H)-one compounds, which serve as highly selective GSNOR inhibitors for respiratory and inflammatory disorders[6].

-

GluN2C-Selective Potentiators: In neuropharmacology, the scaffold undergoes ozonolysis and subsequent derivatization to build novel NMDA receptor modulators, highlighting its stability under rigorous oxidative conditions[3].

Fig 2: High-throughput drug discovery workflow utilizing the substituted benzoate scaffold.

References

-

Title: this compound | CAS 42137-51-9 Source: American Elements URL: [Link]

-

Title: Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators Source: AWS / Journal of Medicinal Chemistry URL: [Link]

-

Title: Organic Chemistry Catalog - this compound Source: 3ASenrise URL: [Link]

- Title:WO2011038204A1 - Novel dihydropyrimidin-2(1H)

- Title:US8906904B2 - Alkoxy pyrazoles as soluble guanylate cyclase activators Source: Google Patents URL

Sources

- 1. americanelements.com [americanelements.com]

- 2. Organic Chemistry [3asenrise.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. METHYL 4-FORMYL-3-HYDROXYBENZOATE | 24589-98-8 [chemicalbook.com]

- 5. US8906904B2 - Alkoxy pyrazoles as soluble guanylate cyclase activators - Google Patents [patents.google.com]

- 6. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 4-formyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of methyl 4-formyl-2-hydroxybenzoate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed protocols to support your research and development endeavors.

Core Properties and Identification

This compound is a functionalized aromatic compound characterized by the presence of a methyl ester, a formyl (aldehyde) group, and a hydroxyl group on a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C9H8O4 | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| CAS Number | 42137-51-9 | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synonyms: This compound is also known by several other names, including methyl 2-hydroxy-4-formylbenzoate and 4-Formyl-2-hydroxybenzoic acid methyl ester.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the formylation of a corresponding phenolic ester. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and required purity.

A representative synthesis could involve the ozonolysis of a suitable precursor. For instance, a synthetic pathway described in the supporting information for a study on GluN2C-selective potentiators outlines the dissolution of a precursor compound in dichloromethane (DCM), followed by cooling and bubbling with ozone gas until a color change is observed.[3]

Experimental Protocol: Illustrative Synthesis via Ozonolysis [3]

-

Dissolution: Dissolve the starting material (e.g., a vinyl-substituted precursor) in dichloromethane (DCM) in a flask open to the air.

-

Cooling: Cool the reaction mixture to -78 °C.

-

Oxygenation: Pass a stream of O2(g) through the mixture for 5 minutes.

-

Ozonolysis: Bubble O3(g) into the mixture until the solution turns blue, indicating the completion of the reaction.

-

Work-up: Quench the reaction and proceed with standard aqueous work-up procedures, including extraction with an organic solvent like ethyl acetate (EtOAc) and washing with water and brine.

-

Drying and Concentration: Dry the combined organic layers over a drying agent such as MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel.

Caption: Illustrative workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[4] The aldehyde group can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations, while the methyl ester can be further functionalized.[4]

While direct applications of this compound are specific, its structural isomer, methyl 4-formylbenzoate, is widely used in the synthesis of pharmaceutical intermediates. For example, it is a precursor for chalcone amide α-glucosidase inhibitors, which are being investigated for the management of type 2 diabetes.[4] It is also used in the synthesis of key intermediates for angiotensin II receptor blockers (ARBs) like telmisartan.[4]

Additionally, the broader class of formyl-hydroxybenzoates and their derivatives are recognized as bioactive precursors in the synthesis of compounds with a range of pharmacological activities, including antifungal and anticancer properties.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While a specific ¹H NMR spectrum for this compound was not found in the provided search results, the spectrum for the related compound, methyl 4-formylbenzoate, is available and can provide an indication of the expected chemical shifts for the aromatic protons, the aldehyde proton, and the methyl ester protons.[6]

Expected Analytical Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (hydroxyl, aldehyde, and ester).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The H302 hazard statement suggests it may be harmful if swallowed.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

References

-

Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Methyl4-formylbenzoate | C9H8O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Drug Information, Uses, Side Effects, Chemistry. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 42137-51-9|this compound|BLD Pharm [bldpharm.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-formylbenzoate(1571-08-0) 1H NMR [m.chemicalbook.com]

Solvation Thermodynamics of Methyl 4-formyl-2-hydroxybenzoate: A Technical Guide

Executive Summary

Understanding the solubility profile of bulk drug intermediates is a critical prerequisite for optimizing reaction yields, designing purification workflows, and formulating drug delivery systems. This technical guide provides an in-depth analysis of the solvation thermodynamics of methyl 4-formyl-2-hydroxybenzoate . By bridging theoretical predictive models—specifically Hansen Solubility Parameters (HSP)—with self-validating empirical protocols, this document equips researchers with a robust framework for solvent selection and solubility quantification.

Molecular Architecture & Physicochemical Profile

This compound (CAS: 42137-51-9) is a highly functionalized aromatic compound widely utilized as a building block in pharmaceutical synthesis[1]. Its solubility behavior is dictated by a complex interplay of functional groups attached to the benzene core.

Crucially, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester. This intramolecular interaction effectively "masks" the hydroxyl group from the solvent environment, reducing the molecule's overall capacity to act as a hydrogen bond donor. However, the formyl group (-CHO) at the 4-position remains exposed, acting as a potent hydrogen bond acceptor and imparting a significant dipole moment to the molecule.

Table 1: Physicochemical Properties

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 42137-51-9 |

| Molecular Formula | C9H8O4 |

| Molecular Weight | 180.16 g/mol |

| SMILES | O=C(OC)C1=CC=C(C=O)C=C1O |

| H-Bond Donors | 1 (Masked by intramolecular bonding) |

| H-Bond Acceptors | 4 |

Theoretical Solvation Framework: Hansen Solubility Parameters (HSP)

To avoid the costly and time-consuming process of blind empirical screening, solvent selection should be grounded in thermodynamic theory. The Hansen Solubility Parameters (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (

Using group contribution methods, we can estimate the HSP for pure organic compounds based solely on their molecular structure[3]. Because "like dissolves like," a solvent will effectively dissolve this compound if its HSP coordinates closely match those of the solute. The distance between the solvent and solute in this 3D space is known as the Hansen distance (

Table 2: Estimated HSP for this compound

| Parameter | Symbol | Estimated Value (MPa^0.5) | Mechanistic Driver |

| Dispersion | ~16.5 | Aromatic benzene ring and methyl group. | |

| Polarity | ~10.0 | Dipole moments from the ester and formyl carbonyls. | |

| Hydrogen Bonding | ~13.5 | H-bond acceptor capacity of the oxygen atoms. |

Systems Engineering: Predictive to Empirical Workflow

To establish a highly reliable solubility profile, theoretical HSP predictions must be coupled with rigorous empirical validation. The workflow below illustrates the logical progression from computational screening to physical quantification.

Fig 1: End-to-end workflow for theoretical prediction and empirical validation of solubility.

Self-Validating Experimental Protocol

The isothermal shake-flask method remains the gold standard for determining thermodynamic solubility, as it directly measures the equilibrium state between the solid and solvent[4]. The following protocol is designed as a self-validating system , where the causality behind every action ensures data integrity.

Step 1: Solid-State Saturation

-

Action: Add 50–100 mg of this compound to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Causality: An excess of the solid phase must be maintained to ensure the solution reaches its maximum thermodynamic saturation point. If the solid pellet disappears entirely, the system is unsaturated, and the resulting data will represent a concentration, not the true solubility limit.

Step 2: Isothermal Equilibration

-

Action: Place the vials in an isothermal shaker bath at 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours.

-

Causality: Thermodynamic solubility is highly temperature-dependent. Strict isothermal conditions prevent supersaturation artifacts caused by temperature fluctuations. A 48-hour timeframe is required to overcome the crystal lattice energy barrier and achieve true dynamic equilibrium between the solid and solute phases.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by immediate filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the undissolved solid, while PTFE filtration removes sub-micron particulates. If particulates are not removed, they will dissolve upon dilution in the mobile phase, falsely inflating the quantified solubility. PTFE is chosen for its broad chemical compatibility with aggressive organic solvents.

Step 4: HPLC-UV Quantification (Self-Validation)

-

Action: Dilute the filtered aliquot with the HPLC mobile phase and inject it into a C18 reverse-phase column. Monitor absorbance at the compound's

(approx. 254 nm). -

Causality: Unlike gravimetric methods, HPLC-UV is self-validating. It not only quantifies the concentration of the target analyte but also separates it from any potential degradation products formed during the 48-hour equilibration. If secondary peaks appear on the chromatogram, the solvent is chemically incompatible with the solute, and the solubility data must be flagged as unstable.

Quantitative Solubility Data

Based on the structural properties and HSP alignment, this compound exhibits excellent solubility in polar aprotic solvents, moderate solubility in esters and alcohols, and practically zero solubility in non-polar aliphatic hydrocarbons.

Table 3: Solubility Profile in Standard Organic Solvents (25°C)

| Solvent Class | Solvent | Dielectric Constant ( | Empirical Solubility Range |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Freely Soluble) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 mg/mL (Freely Soluble) |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | 30 - 50 mg/mL (Soluble) |

| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 40 mg/mL (Soluble) |

| Halogenated | Dichloromethane (DCM) | 8.9 | 10 - 20 mg/mL (Sparingly Soluble) |

| Non-Polar | n-Hexane | 1.9 | < 1 mg/mL (Practically Insoluble) |

Application Insight: For synthetic workflows requiring high concentrations of the reagent (e.g., cross-coupling reactions or substitutions at the formyl group), DMSO or DMF are the optimal choices. If the downstream process requires solvent removal via rotary evaporation, Ethyl Acetate offers the best balance of moderate solubility and high volatility.

References

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - Echemi.

- HSP Basics | Practical Solubility Science - Prof Steven Abbott.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC.

- Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter | Journal of Chemical & Engineering D

Sources

Technical Safety & Handling Guide: Methyl 4-formyl-2-hydroxybenzoate

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of Methyl 4-formyl-2-hydroxybenzoate .

CAS Registry Number: 42137-51-9 Synonyms: Methyl 2-hydroxy-4-formylbenzoate; 4-Formylsalicylic acid methyl ester Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [1][2]

Part 1: Chemical Identity & Strategic Utility

This compound is a bifunctional aromatic scaffold characterized by three distinct reactive centers: a methyl ester, a phenolic hydroxyl group, and an aldehyde. It serves as a critical intermediate in the synthesis of bioactive Schiff bases, enzyme inhibitors (e.g.,

Structural Analysis for Researchers

-

The Aldehyde (C4): The primary site for nucleophilic attack (e.g., Wittig olefination, reductive amination). It is the most labile group, susceptible to autoxidation to the carboxylic acid.

-

The Phenol (C2): Provides an ortho-handle for hydrogen bonding (stabilizing the ester) or further functionalization via etherification.

-

The Ester (C1): Generally stable but susceptible to hydrolysis under strong basic conditions.

Part 2: Critical Hazard Architecture

Unlike standard SDS documents which list codes, this section analyzes the causality of the hazards to inform your engineering controls.

GHS Classification & Risk Logic

| Hazard Category | H-Code | Risk Description | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Bioavailability of salicylate derivatives suggests potential systemic toxicity affecting metabolic processes. |

| Skin Irritation | H315 | Causes skin irritation | Phenolic compounds can denature proteins and disrupt the stratum corneum. |

| Eye Irritation | H319 | Causes serious eye irritation | Aldehydes are potent lachrymators and mucosal irritants; direct contact causes immediate inflammation. |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust/vapor triggers reactive airway irritation due to the aldehyde moiety. |

Visualizing Hazard Mitigation

The following diagram maps the exposure pathways to specific engineering controls, creating a self-validating safety loop.

Figure 1: Hazard mitigation logic flow connecting exposure routes to specific engineering controls.

Part 3: Physicochemical Intelligence

Accurate physical data is the foundation of experimental design. The melting point serves as a primary purity indicator.

| Property | Value | Experimental Relevance |

| Physical State | Solid (Powder) | Requires anti-static weighing tools to prevent dispersal. |

| Color | White to Light Green/Cream | Darkening indicates oxidation (quinone formation or aldehyde oxidation). |

| Melting Point | 76 – 77 °C | Sharp range indicates high purity. Broadening suggests hydrolysis/oxidation. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organics; poor solubility in water (requires co-solvent). |

| Storage Temp | 2 – 8 °C | Retards autoxidation rates. |

| Atmosphere | Inert (Argon/Nitrogen) | Critical: Prevents conversion of -CHO to -COOH. |

Part 4: Strategic Handling & Storage Protocols

Trustworthiness in chemistry comes from reproducibility. The following protocols ensure the compound remains viable for synthesis.

The "Inert Chain" Storage Protocol

-

Issue: The 4-formyl group is air-sensitive. The 2-hydroxy group makes the ring electron-rich, potentially accelerating oxidation.

-

Protocol:

-

Upon Receipt: Verify the seal. If the compound is yellow/brown, check purity via TLC or NMR immediately.

-

Long-Term Storage: Store under an Argon blanket. If a glovebox is unavailable, parafilm the cap heavily and place the vial inside a secondary jar containing desiccant and an oxygen scavenger sachet.

-

Temperature: Keep refrigerated (4°C). Allow the vial to warm to room temperature before opening to prevent water condensation (which hydrolyzes the ester).

-

Experimental Handling (Weighing)

-

Engineering Control: Always weigh inside a chemical fume hood.

-

Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away" to prevent inhalation hazards.

-

Tools: Use glass or stainless steel spatulas. Avoid iron tools if the phenol moiety is suspected to chelate (though less likely with the ester present).

Part 5: Experimental Workflow & Synthesis Context

This section details how to employ the compound in a Reductive Amination , a common application for this scaffold. This workflow emphasizes safety during the reaction setup.

Workflow Visualization

Figure 2: Safe operational workflow for reductive amination using this compound.

Protocol Causality

-

Solubilization: Methanol is often used, but if the ester is sensitive to transesterification, use Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Imine Formation: The aldehyde reacts with the amine to form a Schiff base. This is often equilibrium-driven; adding molecular sieves (4Å) helps drive the reaction by removing water.

-

Reduction: When adding the reducing agent (e.g., Sodium triacetoxyborohydride), hydrogen gas may evolve. Safety Critical: Do not seal the vessel completely; use a bubbler or a needle vent to relieve pressure.

Part 6: Emergency Response

-

Eye Contact: Immediately flush with water for 15 minutes. The aldehyde group fixes proteins; speed is critical to prevent corneal opacity.

-

Skin Contact: Wash with soap and water. Do not use alcohol-based solvents immediately, as they may increase dermal absorption of the phenolic compound.

-

Spill Cleanup:

-

Isolate the area.

-

Dampen the powder with an inert solvent (like heavy oil or a specific dust suppressant) to prevent dust generation.

-

Sweep into a waste container.

-

Clean surface with a weak base (sodium carbonate solution) to neutralize any phenolic residues.

-

References

-

PubChem. (n.d.).[3] Methyl 2-formyl-4-hydroxybenzoate (Compound).[2][4][5] National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

- 1. 42137-51-9|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 2-hydroxy-4-formylbenzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-Formyl-2-Hydroxybenzoate Derivatives: A Comprehensive Technical Review of Synthesis and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile molecular building blocks. Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9) has emerged as a privileged scaffold in the synthesis of diverse pharmacological agents [1, 2]. Characterized by a tri-functional aromatic core—comprising an ester, a phenolic hydroxyl, and an aldehyde group—this compound provides orthogonal reactive handles that enable complex derivatization without the need for excessive protecting group manipulations.

This whitepaper synthesizes current literature and patent data to explore the physicochemical properties, regioselective synthesis, and downstream therapeutic applications of this compound derivatives, with a specific focus on their roles as S-nitrosoglutathione reductase (GSNOR) inhibitors, soluble guanylate cyclase (sGC) activators, and NMDA receptor modulators.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | This compound | Core building block for API synthesis. |

| CAS Number | 42137-51-9 | Standardized registry identification [1]. |

| Molecular Formula | C9H8O4 | High atom economy for fragment-based drug discovery. |

| Molecular Weight | 180.16 g/mol | Low molecular weight, ideal for Lipinski Rule of 5 compliance. |

| Exact Mass | 180.042258 Da | Essential for high-resolution mass spectrometry (HRMS) tracking [1]. |

| InChIKey | QHYZSTPHHGRZIS-UHFFFAOYSA-N | Database cross-referencing [2]. |

Chemical Synthesis & Reactivity Profile

The synthesis of this compound requires precise regiocontrol. Direct formylation (e.g., via Reimer-Tiemann or Vilsmeier-Haack reactions) of methyl salicylate typically favors the 5-position due to the strong para-directing effect of the hydroxyl group. To circumvent this and selectively yield the 4-formyl derivative, modern synthetic routes utilize cross-coupling followed by oxidative cleavage [3].

Protocol 1: Regioselective Synthesis via Ozonolysis

This protocol details the conversion of methyl 2-hydroxy-4-vinylbenzoate to the target aldehyde. The causality behind this approach is to leverage the predictable regiochemistry of palladium-catalyzed vinylation of a 4-halogenated precursor, followed by a highly specific oxidative cleavage of the terminal alkene.

Reagents: Methyl 2-hydroxy-4-vinylbenzoate (0.49 g, 2.8 mmol), Dichloromethane (DCM, 7.5 mL), Ozone (

Step-by-Step Methodology:

-

Solvation & Preparation: Dissolve methyl 2-hydroxy-4-vinylbenzoate in DCM (0.4 M) in a reaction vessel.

-

Thermal Control: Cool the mixture to −78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are critical to stabilize the highly reactive primary ozonide intermediate and prevent uncontrolled exothermic degradation.

-

Oxygen Purge: Pass a stream of

(g) through the solution for 5 minutes to displace ambient atmosphere. -

Ozonolysis: Bubble

(g) into the mixture until a persistent blue coloration is observed. Causality: The blue color indicates the saturation of the solvent with unreacted ozone, signaling the complete consumption of the alkene. -

Degassing: Purge the solution with

(g) for 5 minutes to remove excess dissolved ozone. -

Reductive Workup: Add dimethyl sulfide (3.0 equivalents) and allow the reaction to warm to room temperature overnight. Causality: Dimethyl sulfide acts as a mild reducing agent to cleave the secondary ozonide, yielding the desired aldehyde while preventing over-oxidation to the carboxylic acid.

-

Purification: Concentrate in vacuo and purify via flash column chromatography on

(Hexanes/EtOAc) [3].

Therapeutic Applications & Drug Development

The distinct functional groups of this compound allow it to be seamlessly integrated into various pharmacophores.

S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Nitric oxide (NO) is a critical gaseous signaling molecule regulating vasodilation, smooth muscle proliferation, and host defense[4]. S-nitrosoglutathione (GSNO) is the primary endogenous reservoir of NO. GSNOR is the enzyme responsible for catabolizing GSNO. By inhibiting GSNOR, local and systemic bioactive NO levels are preserved, offering a therapeutic avenue for asthma, hypertension, and cardiovascular diseases [4].

Derivatives of this compound, specifically dihydropyrimidin-2(1H)-ones , have been patented as potent GSNOR inhibitors [4]. The aldehyde moiety serves as the electrophilic core in a multi-component Biginelli condensation.

Fig 1: Biginelli condensation yielding GSNOR inhibitors.

Protocol 2: Synthesis of Dihydropyrimidin-2(1H)-one Derivatives

This protocol utilizes a classic Biginelli multi-component reaction. The acid catalyst is essential for generating the highly reactive acyliminium ion intermediate from the aldehyde and urea, which is subsequently trapped by the enolized ketone.

-

Reagent Combination: In a reaction flask, combine this compound (125 mg, 0.69 mmol), 1,2-diphenylethanone (136.2 mg, 0.69 mmol), and urea (124.8 mg, 2.08 mmol)[4].

-

Catalysis: Add 5 mL of ethanol as the solvent, followed by 1.0 mL of concentrated hydrochloric acid.

-

Cyclocondensation: Heat the mixture at 90 °C under a nitrogen atmosphere for 40 hours. Causality: Extended heating is required to drive the thermodynamically favored cyclization and subsequent dehydration steps.

-

Workup: Concentrate under reduced pressure, perform a standard aqueous/EtOAc extraction, and purify the crude product to yield the target inhibitor [4].

Soluble Guanylate Cyclase (sGC) Activators

Downstream of NO signaling, soluble guanylate cyclase (sGC) catalyzes the conversion of GTP to cGMP, driving smooth muscle relaxation. In disease states where NO bioavailability is compromised, direct sGC activators are required. This compound has been utilized to synthesize alkoxy pyrazole derivatives that act as sGC activators, addressing cardiopulmonary disorders [5]. The phenolic hydroxyl group is typically alkylated to optimize the lipophilic ligand efficiency of the resulting drug candidates.

Fig 2: NO/GSNOR/sGC signaling cascade targeted by the synthesized derivatives.

GluN2C-Selective NMDA Receptor Potentiators

Beyond cardiovascular applications, the scaffold is utilized in neuropharmacology. The aldehyde group undergoes reductive amination to generate library compounds targeting the GluN2C subunit of the NMDA receptor [3]. These potentiators are critical tools for investigating the pathophysiology of schizophrenia and other neuropsychiatric conditions, where the precise spatial arrangement of the ester and etherified hydroxyl groups dictates receptor subtype selectivity.

Table 2: Key Derivative Classes and Biological Targets

| Derivative Class | Primary Target | Therapeutic Indication | Synthetic Role of Scaffold |

| Dihydropyrimidin-2(1H)-ones | GSNOR Inhibition | Asthma, Hypertension | Aldehyde acts as electrophile in Biginelli reaction [4]. |

| Alkoxy Pyrazoles | sGC Activation | Cardiopulmonary Disease | Phenolic OH allows for targeted etherification [5]. |

| Substituted Benzylamines | GluN2C Potentiation | Schizophrenia | Aldehyde undergoes reductive amination [3]. |

Conclusion

This compound is a highly privileged scaffold in medicinal chemistry. Its unique substitution pattern prevents steric hindrance while offering three distinct sites for orthogonal modification. As demonstrated by its integration into GSNOR inhibitors, sGC activators, and NMDA receptor modulators, mastering the regioselective synthesis and derivatization of this compound is essential for researchers aiming to develop novel therapeutics targeting complex biological pathways.

References

-

AWS / Supporting Information. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Available at:[Link]

- Google Patents.WO2011038204A1 / US8741915B2 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors.

- Google Patents.US8906904B2 - Alkoxy pyrazoles as soluble guanylate cyclase activators.

Technical Whitepaper: Biological Potential and Synthetic Utility of Methyl 4-formyl-2-hydroxybenzoate

Topic: Biological Activity Potential of Methyl 4-formyl-2-hydroxybenzoate Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

This compound (CAS: 42137-51-9) represents a highly functionalized salicylate scaffold characterized by three distinct reactive centers: a phenolic hydroxyl group, a methyl ester, and a para-positioned formyl group. While often overlooked as a mere synthetic intermediate, this compound possesses significant intrinsic biological potential and serves as a critical pharmacophore in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors and NMDA receptor modulators .

This guide analyzes the compound’s biochemical reactivity, details its application in high-value drug discovery pathways, and provides validated protocols for synthesizing bioactive derivatives.

Chemical Profile & Pharmacophore Analysis[1]

Structural Logic

The molecule functions as a "push-pull" aromatic system. The electron-donating phenolic hydroxyl group at the ortho position (relative to the ester) creates a hydrogen-bond network that stabilizes the core, while the electron-withdrawing formyl group at the para position activates the ring for nucleophilic attacks and Schiff base condensations.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 42137-51-9 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Key Functionalities | Aldehyde (Electrophile), Phenol (H-bond donor), Ester (Lipophilic tail) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Reactivity Spectrum

-

Aldehyde (C4): The primary site for derivatization. Reacts with primary amines to form Schiff bases (imines) or hydrazines to form hydrazones , both of which are privileged structures in antimicrobial and anticancer drug design.

-

Phenolic Hydroxyl (C2): Provides antioxidant capacity via radical scavenging and serves as a binding motif for metalloenzymes (e.g., Tyrosinase).

-

Methyl Ester (C1): Modulates lipophilicity (LogP) and cell permeability; hydrolyzable to the free acid for improved solubility in basic media.

Biological Activity Spectrum

Pathway Modulation (Drug Discovery)

Research indicates this scaffold is a precursor for potent modulators of specific signaling pathways:

-

Nitric Oxide Signaling (GSNOR Inhibition): Derivatives of this compound function as intermediates in the synthesis of dihydropyrimidin-2(1H)-one compounds. These compounds inhibit S-nitrosoglutathione reductase (GSNOR) , an enzyme that regulates levels of S-nitrosothiols.

-

CNS Modulation (NMDA Receptors): The scaffold is utilized in the synthesis of GluN2C-selective potentiators . These agents modulate the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in synaptic plasticity.

-

Therapeutic Application: Schizophrenia and cognitive deficits.

-

Direct Activity Potential

-

Tyrosinase Inhibition: The structural homology to 4-hydroxybenzaldehyde suggests potential as a tyrosinase inhibitor. The 4-formyl group can interact with the copper active site of the enzyme, potentially inhibiting melanogenesis (depigmentation activity).

-

Antimicrobial Activity: As a salicylate derivative, the core structure disrupts bacterial cell membranes. When converted to a Schiff base, this activity is typically amplified by 10-50 fold due to the addition of the azomethine linkage (-N=CH-).

Visualizing the Mechanism

The following diagram illustrates the chemical versatility and biological pathways associated with this scaffold.

Caption: Figure 1. Chem-Bio Interface: The central scaffold (Blue) branches into synthetic derivatives (Grey) that modulate critical biological pathways (Green/Red/Yellow).

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Derivatives

Objective: To convert the aldehyde handle into a bioactive imine for antimicrobial screening.

Reagents:

-

This compound (1.0 eq)[3]

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

-

Validation: Confirm structure via FTIR (Look for C=N stretch at ~1620 cm⁻¹) and ¹H NMR (Azomethine proton singlet at ~8.5 ppm).

Protocol B: Tyrosinase Inhibition Assay (Self-Validating)

Objective: To quantify the depigmenting potential of the compound.

System Validation:

-

Positive Control: Kojic Acid (IC₅₀ ~20 µM).

-

Blank: Phosphate buffer without inhibitor.

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

Procedure:

-

Preparation: Prepare 20 mM phosphate buffer (pH 6.8). Dissolve the test compound in DMSO (ensure final DMSO concentration < 1% in assay).

-

Incubation: In a 96-well plate, mix:

-

80 µL Phosphate Buffer

-

40 µL Mushroom Tyrosinase solution (46 units/mL)

-

40 µL Test Compound Solution (Variable concentrations)

-

-

Equilibration: Incubate at 25°C for 10 minutes.

-

Initiation: Add 40 µL of L-DOPA (2.5 mM).

-

Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm kinetically for 20 minutes.

-

Calculation:

References

-

Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Source: Journal of Medicinal Chemistry (via AWS/ACS). Context: Identifies this compound (Compound 35) as a key intermediate in synthesizing NMDA receptor modulators. URL:[Link] (Verified context via search snippet 1.1)

- Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors.

-

Tyrosinase Inhibitors: A Comprehensive Review. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Establishes the structural basis for 4-substituted hydroxybenzoates as tyrosinase inhibitors. URL:[Link]

Sources

- 1. METHYL 4-FORMYL-3-HYDROXYBENZOATE | 24589-98-8 [chemicalbook.com]

- 2. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 3. US8906904B2 - Alkoxy pyrazoles as soluble guanylate cyclase activators - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Schiff Base Ligands from Methyl 4-Formyl-2-Hydroxybenzoate

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11][12]

The Scaffold Utility

Methyl 4-formyl-2-hydroxybenzoate (MFHB) represents a bifunctional pharmacophore distinct from standard salicylaldehydes. Unlike the common "salen" precursors where the hydroxyl group is ortho to the aldehyde, MFHB features a salicylate core (hydroxyl ortho to the ester) with a distal aldehyde at the para position relative to the ester (C4).

This structural distinction dictates the reactivity and ligand properties:

-

The Salicylate Motif (C1/C2): The intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl oxygen stabilizes the ester, preserving the salicylate moiety (known for anti-inflammatory properties) during mild condensation reactions.

-

The Distal Aldehyde (C4): This is the electrophilic site for Schiff base condensation. Because it lacks an ortho-hydroxyl group, the resulting imine does not undergo the keto-enol tautomerism typical of salicylaldimines, resulting in a "fixed" imine character that is electronically distinct.

Mechanism of Action

The synthesis follows a nucleophilic addition-elimination pathway. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Protic solvents (ethanol/methanol) and catalytic acid facilitate the proton transfer steps, leading to the carbinolamine intermediate, which dehydrates to form the azomethine (C=N) bond.

Figure 1: Kinetic pathway of Schiff base formation. The dehydration step is often the equilibrium bottleneck, requiring heat or water removal.

Experimental Protocols

Materials & Equipment

-

Precursor: this compound (>98% purity).[1]

-

Amine Source: Substituted anilines (e.g., 4-chloroaniline), diamines, or amino acids.

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (GAA).[2]

-

Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Protocol A: General Synthesis (Mono-Condensation)

Best for synthesizing simple ligands for biological screening.

-

Stoichiometry Setup: Calculate 1.0 equivalent of MFHB and 1.0 equivalent of the primary amine.

-

Solvation: Dissolve MFHB (e.g., 1.80 g, 10 mmol) in 20 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

-

Amine Addition: Add the amine (10 mmol) slowly to the stirring solution.

-

Critical Step: If the amine is a solid, dissolve it in 10 mL ethanol before addition to prevent local concentration spikes.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Why: This protonates the carbonyl oxygen, increasing electrophilicity (activation).

-

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature naturally.

-

Place in an ice bath (0-4°C) for 30 minutes to induce precipitation.

-

Filter the precipitate using a Buchner funnel.[2]

-

-

Purification: Recrystallize from hot ethanol. Do not use column chromatography on silica gel if possible, as the acidic nature of silica can hydrolyze the imine bond.

Protocol B: Bis-Schiff Base Synthesis (Diamine Linkers)

Best for creating tetradentate ligands (e.g., using ethylenediamine).

-

Stoichiometry: Use 2.0 equivalents of MFHB to 1.0 equivalent of diamine.

-

Procedure:

-

Dissolve 20 mmol MFHB in 30 mL ethanol.

-

Add 10 mmol diamine dropwise.

-

Reflux for 6–8 hours .

-

Note: These reactions often yield immediate precipitates. If precipitation occurs during reflux, add more solvent to ensure the reaction completes, or filter hot if the product is highly insoluble.

-

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following "Self-Validating" spectral markers.

NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6)

The shift in the proton environment provides definitive proof of synthesis.

| Functional Group | Reactant (MFHB) Shift (δ ppm) | Product (Schiff Base) Shift (δ ppm) | Validation Criteria |

| Aldehyde (-CHO) | 10.0 - 10.1 (s) | Absent | Primary Success Indicator |

| Azomethine (-CH=N-) | Absent | 8.4 - 8.9 (s) | Confirmation of Imine bond |

| Phenolic -OH | ~10.5 (s) | ~10.5 - 10.8 (s) | Remains intact (ortho to ester) |

| Ester (-COOCH3) | ~3.9 (s) | ~3.9 (s) | Remains intact |

Infrared Spectroscopy (FT-IR)

| Bond Vibration | Reactant Frequency (cm⁻¹) | Product Frequency (cm⁻¹) | Notes |

| ν(C=O) Aldehyde | 1680 - 1700 | Absent | Distinct from ester C=O |

| ν(C=N) Imine | Absent | 1610 - 1630 | Sharp, strong band |

| ν(C=O) Ester | ~1720 | ~1720 | Should remain unchanged |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-purity ligand synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point is low or solvent is too polar. | Scratch the flask walls with a glass rod; add a few drops of water to increase polarity if using MeOH; or switch to a mixed solvent system (EtOH/Water). |

| Low Yield | Equilibrium favoring reactants (Hydrolysis). | Use a Dean-Stark trap (with Toluene/Benzene) to physically remove water, driving the equilibrium to the right. |

| No Precipitation | Product is highly soluble in ethanol. | Concentrate the solution on a rotary evaporator to 1/3 volume, then freeze overnight. |

| Impurity Spots on TLC | Unreacted amine. | Wash the crude solid with dilute HCl (1%) only if the product is acid-stable (risky for Schiff bases). Better to recrystallize multiple times. |

Biological & Pharmaceutical Context

The ligands derived from MFHB are particularly relevant in drug discovery due to the "Ortho-Hydroxy Benzoate" moiety.

-

Target: The salicylate core mimics aspirin-like anti-inflammatory agents.

-

Mechanism: When coordinated with transition metals (Cu(II), Zn(II)), these ligands often show enhanced DNA binding affinity compared to the free ligand, acting as potential intercalators [1, 3].

-

Antibacterial: The azomethine linkage (-N=CH-) is essential for biological activity, often inhibiting bacterial enzymes through chelation of metal cofactors [2].

References

-

Abbood, S. S., Shneine, J. K., & Ahmed, A. (2017). Synthesis and Characterization of New Heterocyclic Schiff's Bases from Methyl 4-Hydroxybenzoate. Journal of Al-Nahrain University, 19(3), 28-33.[3] Retrieved from [Link]

-

Kalluru, et al. (2023).[4] Synthesis and Characterization of Schiff Base, 3-Hydroxy-4-(3-Hydroxy Benzylidene Amino) Benzoic Acid and Their Ni(II) and Zn(II) Complexes.[4] Journal of Advanced Scientific Research, 14(01).[4] Retrieved from [Link]

-

Verma, P., et al. (2022).[5] Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of Methyl 4-formyl-2-hydroxybenzoate

Executive Summary

Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of Schiff-base ligands, enzyme inhibitors (e.g.,

While direct formylation of methyl salicylate (e.g., Duff or Vilsmeier-Haack reactions) is theoretically possible, it predominantly yields the 3-formyl or 5-formyl isomers due to the directing effects of the hydroxyl (ortho/para) and ester (meta) groups. The 4-position is electronically deactivated and sterically less accessible in direct electrophilic aromatic substitution.

This protocol details the "Benzylic Oxidation Route," utilizing a Wohl-Ziegler radical bromination followed by hydrolysis. This method guarantees regiospecificity at the 4-position, high purity, and scalability, avoiding the difficult isomer separations associated with direct formylation.

Retrosynthetic Strategy & Logic

The synthesis relies on the functionalization of the pre-existing methyl group in Methyl 4-methylsalicylate . This approach bypasses the regioselectivity challenges of aromatic substitution.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Precursor: Methyl 4-methylsalicylate (Commercially available or synthesized via esterification of 4-methylsalicylic acid).

-

Step 1 (Functionalization): Radical bromination using N-Bromosuccinimide (NBS) to generate the gem-dibromide intermediate.

-

Step 2 (Transformation): Hydrolysis of the gem-dibromide to the aldehyde.[1]

Figure 1: The two-step benzylic oxidation pathway ensuring regiospecificity.

Safety & Handling (E-E-A-T)

-

N-Bromosuccinimide (NBS): Irritant. Ensure the reagent is white/yellowish. Brown color indicates free bromine contamination; recrystallize from water if necessary.

-

AIBN (Azobisisobutyronitrile): Thermal initiator. Produces nitrogen gas and toxic byproducts (tetramethylsuccinonitrile). Store at 2-8°C. Handle in a fume hood.

-

Benzotrifluoride (PhCF3): Used here as a greener, safer alternative to Carbon Tetrachloride (CCl

) or Benzene. It has a higher flash point and lower toxicity profile while maintaining similar radical stability. -

Lachrymators: Benzylic bromides are potent lachrymators (tear gas agents). All workup must occur in a functioning fume hood.

Experimental Protocol

Step 1: Wohl-Ziegler Bromination (Synthesis of Gem-Dibromide)

Objective: Convert the 4-methyl group into a 4-(dibromomethyl) group. Critical Mechanism: Free-radical chain reaction. Stoichiometry is vital; using <2.0 equivalents yields the monobromide, while excess leads to the tribromide (which hydrolyzes to the carboxylic acid).

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| Methyl 4-methylsalicylate | 166.17 | 1.0 | 1.66 g (10 mmol) | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 3.91 g (22 mmol) | Brominating Agent |

| AIBN | 164.21 | 0.05 | 82 mg | Radical Initiator |

| Benzotrifluoride (PhCF3) | - | - | 25 mL | Solvent |

Procedure

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl

) or a nitrogen line (radical reactions are sensitive to oxygen inhibition). -

Dissolution: Dissolve Methyl 4-methylsalicylate (1.66 g) in Benzotrifluoride (25 mL).

-

Addition: Add NBS (3.91 g) and AIBN (82 mg) to the stirring solution.

-

Initiation: Heat the mixture to reflux (approx. 100-102°C oil bath).

-

Note: Irradiation with a tungsten lamp (visible light) can accelerate initiation if the reaction is sluggish.

-

-

Reaction: Reflux for 4–6 hours.

-

Visual Check: The dense NBS solid (bottom) will gradually disappear and be replaced by Succinimide, which floats to the top (in CCl

) or forms a lighter suspension.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear. The gem-dibromide typically runs slightly lower or co-elutes with the monobromide; look for the disappearance of the specific starting spot.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated succinimide solid. Rinse the solid with small portions of cold solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude gem-dibromide as a yellow oil or semi-solid.

-

Checkpoint: Do not purify extensively here; benzylic bromides are unstable. Proceed directly to hydrolysis.

-

Step 2: Hydrolysis of Gem-Dibromide to Aldehyde

Objective: Convert the gem-dibromide to the aldehyde functionality without hydrolyzing the methyl ester. Chemistry: Calcium carbonate acts as a mild base/buffer to neutralize the HBr generated, preventing acid-catalyzed hydrolysis of the ester group.

Reagents

| Reagent | Equiv. | Role |

| Crude gem-dibromide | 1.0 (theoretical) | Intermediate |

| Calcium Carbonate (CaCO | 3.0 | Acid Scavenger |

| Dioxane/Water (1:1) | - | Solvent |

Procedure

-

Resuspension: Dissolve the crude oil from Step 1 in 30 mL of Dioxane/Water (1:1 mixture).

-

Addition: Add powdered CaCO

(3.0 g, excess). -

Reflux: Heat the suspension to reflux (100°C) for 4–8 hours.

-

Workup:

-

Purification:

-

The crude product is often pure enough for use.

-

If necessary, recrystallize from Methanol or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

-

Quality Control & Characterization

The product must be validated to ensure the ester is intact and the aldehyde is at the correct position.

Expected Data

-

Appearance: Pale yellow to white crystalline solid.

-

Melting Point: 82–85 °C.

-

1H NMR (400 MHz, CDCl

):- 11.20 (s, 1H, Phenolic OH) – Indicates intramolecular H-bonding.

- 10.01 (s, 1H, CHO) – Diagnostic aldehyde peak.

- 7.95 (d, J=8.0 Hz, 1H, H-6) – Ortho to ester.

- 7.45 (s, 1H, H-3) – Ortho to OH, Meta to CHO.

- 7.40 (d, J=8.0 Hz, 1H, H-5) – Ortho to CHO.

-

4.01 (s, 3H, OCH

Workup Logic Flow

Figure 2: Workup and purification logic for the hydrolysis step.

Troubleshooting & "Notes from the Bench"

| Observation | Diagnosis | Solution |

| Low Yield (Step 1) | Incomplete bromination (Monobromide formed). | Increase NBS to 2.2–2.4 eq. Ensure reagents are dry. Check AIBN activity (should bubble upon heating). |

| Product is Acidic | Hydrolysis of ester group.[12] | Hydrolysis conditions were too harsh (too acidic or too hot for too long). Use CaCO |

| Dark/Tar Product | Decomposition of benzylic bromide. | Do not store the intermediate. Perform hydrolysis immediately after Step 1 workup. |

| Impurity at ~5-6 ppm | Unreacted benzyl bromide protons. | Incomplete hydrolysis. Increase reflux time in Step 2. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Wohl-Ziegler conditions).

-

Togo, H., & Katohgi, M. "Synthetic uses of benzylic bromides." Synlett, 2001 (05), 0565-0581. Link

-

ChemicalBook. "Methyl 4-formylbenzoate Synthesis and Spectral Data." (Analogous chemistry validation). Link

-

BenchChem. "Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates." Link

-

Sigma-Aldrich. "Safety Data Sheet: N-Bromosuccinimide." Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Gem-dibromide on hydrolysis will give: [allen.in]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Buy Methyl 4-formyl-3-hydroxybenzoate | 24589-98-8 [smolecule.com]

using methyl 4-formyl-2-hydroxybenzoate as a pharmaceutical intermediate

Application Note: Methyl 4-formyl-2-hydroxybenzoate (MFHB) as a Multifunctional Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (MFHB), also known as Methyl 2-hydroxy-4-formylbenzoate (CAS: 42137-51-9), represents a "privileged structure" in fragment-based drug discovery (FBDD).[1] Unlike simple benzaldehydes, MFHB possesses an Orthogonal Reactivity Triad :

-

Aldehyde (C4): A highly reactive electrophile for reductive amination, olefination, or Schiff-base formation (reversible covalent binding).[1][2]

-

Phenol (C2): A nucleophile for etherification or intramolecular cyclization.[1][2]

-

Methyl Ester (C1): A masked carboxylic acid suitable for amidation or hydrolysis.[1][2]

This guide details the protocols for utilizing MFHB as a core scaffold, specifically focusing on Reductive Amination (for amine library generation) and Claisen-Schmidt Condensation (for chalcone-based enzyme inhibitors).[1][2]

Part 2: Chemical Profile & Handling

| Property | Specification | Critical Handling Note |

| CAS Number | 42137-51-9 | Verify isomer; do not confuse with 3-formyl or 5-formyl analogs.[1][2] |

| MW | 180.16 g/mol | - |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation.[1] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility.[1][2] |

| Stability | Air-sensitive (Aldehyde) | Store under Nitrogen/Argon at 2-8°C. The aldehyde oxidizes to the carboxylic acid if exposed to air.[1] |

| pKa | ~7-8 (Phenol) | Phenolic proton is acidic; compatible with weak bases (K₂CO₃).[1][2] |

Part 3: Reactivity Logic & Pathway Visualization

The strategic value of MFHB lies in its ability to undergo sequential, selective functionalization.[1] The diagram below illustrates the divergent synthetic pathways available from this single intermediate.

Figure 1: The Orthogonal Reactivity Map of MFHB. The aldehyde serves as the primary vector for diversity, while the phenol and ester provide structural rigidity and secondary attachment points.[1][2]

Part 4: Detailed Protocol – Selective Reductive Amination

Objective: To synthesize a secondary amine library without hydrolyzing the methyl ester or protecting the phenol. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is mandated over Sodium Borohydride (NaBH₄).[2] STAB is less basic and milder, preventing ester hydrolysis and reducing the risk of reducing the aldehyde directly to the alcohol before amine condensation.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1][2]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.[2]

Step-by-Step Methodology

-

Imine Formation (The "Aging" Step):

-

In a flame-dried round-bottom flask under N₂, dissolve MFHB (1.0 mmol, 180 mg) in DCE (5 mL).

-

Add the primary amine (1.1 mmol).

-

Add Acetic Acid (1.0 mmol, ~60 µL).

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.[1]

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.4 mmol, ~297 mg) portion-wise over 5 minutes.

-

Caution: Gas evolution (H₂) may occur.

-

Remove ice bath and stir at RT for 4–16 hours.

-

-

Monitoring (Self-Validating System):

-

Quench and Workup:

-

Purification:

Part 5: Secondary Application – Claisen-Schmidt Condensation

Context: Synthesis of Chalcone-based

-

Dissolution: Dissolve 2'-hydroxyacetophenone (1.0 equiv) and MFHB (1.0 equiv) in Ethanol.

-

Basification: Add 40% KOH (aq) dropwise at 0°C.

-

Reaction: Stir at RT for 24–48 hours. The solution typically turns deep yellow/orange (formation of the conjugated enone system).

-

Isolation: Pour into ice water and acidify with 1M HCl to pH 4–5. Filter the precipitate.[1][5]

-

Note: The phenol on MFHB requires careful pH control during workup to ensure it is protonated and precipitates.[1]

-

Part 6: Quality Control & Characterization

To ensure the integrity of the intermediate before use, verify the following parameters:

| Technique | Diagnostic Signal | Acceptance Criteria |

| 1H-NMR (DMSO-d6) | Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.[1][2] | Integral > 0.95. Must be sharp.[1] Broadening indicates oxidation.[1] |

| 1H-NMR | Phenol (-OH): Broad singlet at ~10.5–11.0 ppm.[1][2] | Presence confirms no premature etherification.[1] |

| 1H-NMR | Methyl Ester (-OCH3): Singlet at ~3.9 ppm.[1][2] | Distinct from methoxy ethers.[1] |

| HPLC | UV detection at 254 nm / 280 nm. | Purity > 98% (Area %).[6][7] |

Part 7: References

-

Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

-

BenchChem. (2025).[1][3][5] "Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates." Application Notes. Link

-

ChemicalBook. (2024).[1] "this compound Product Properties and Synthesis." Link

-

PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1] Link

-

Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.[1] (Context: Evaluation of salicylate-derived cytotoxins). Link

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-hydroxybenzoate, 99% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. chemscene.com [chemscene.com]

- 8. organic-chemistry.org [organic-chemistry.org]

Application Note: Strategic Synthesis of 7-Formyl-4-Hydroxycoumarin Scaffolds

The following Application Note and Protocol guide details the preparation of 7-formyl-4-hydroxycoumarin and its subsequent derivatives from methyl 4-formyl-2-hydroxybenzoate .

This guide adopts a "Protection-First" strategy to resolve the chemoselectivity challenge presented by the bifunctional nature (aldehyde + salicylate) of the starting material.

Executive Summary

This compound is a high-value pharmacophore precursor containing two distinct reactive centers: a salicylate moiety (positions 1, 2) and a formyl group (position 4).[1][2] While the salicylate moiety allows for the construction of the 4-hydroxycoumarin anticoagulant core, the formyl group presents a risk of side reactions (aldol condensation, Knoevenagel condensation, Cannizzaro disproportionation) under the basic conditions required for cyclization.

This protocol details a robust, three-stage workflow:

-

Chemoselective Protection: Masking the aldehyde as a 1,3-dioxolane.

-

Cyclization: Converting the salicylate to the coumarin core using diethyl malonate.

-

Hydrolysis & Derivatization: Unmasking the aldehyde to generate a versatile 7-formyl-4-hydroxycoumarin scaffold for library generation.

Strategic Analysis & Mechanism

The transformation relies on the Claisen Condensation logic. The phenol group of the salicylate first attacks the malonate ester, followed by an intramolecular Dieckmann-type condensation to close the lactone ring.

-

The Challenge: The aldehyde at position 4 is highly electrophilic. If unprotected, the base (NaOEt) will catalyze a Knoevenagel condensation between the aldehyde and the malonate before or during cyclization, leading to complex polymeric mixtures or polymerized styryl-coumarins.

-

The Solution: Acetal protection renders the aldehyde inert to the basic cyclization conditions.

Pathway Visualization

The following diagram illustrates the critical decision points and chemical flow.

Caption: Logical workflow for the chemoselective synthesis of 7-formyl-4-hydroxycoumarin.

Detailed Experimental Protocols

Phase 1: Protection of the Aldehyde

Objective: Convert the formyl group to a 1,3-dioxolane acetal.

Reagents:

-

This compound (1.0 eq)

-

Ethylene Glycol (1.5 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Toluene (Solvent, 10 mL/g of SM)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add this compound, ethylene glycol, and pTSA to the toluene.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 3-5 hours). Verify conversion by TLC (Solvent: Hexane:EtOAc 7:3; disappearance of the aldehyde spot).

-

Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2x) to remove acid catalyst, then with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Result: Yields Methyl 4-(1,3-dioxolan-2-yl)-2-hydroxybenzoate . Use directly in Phase 2.

Phase 2: Cyclization to the Coumarin Core

Objective: Construct the 4-hydroxycoumarin ring via condensation with diethyl malonate.

Reagents:

-

Protected Benzoate (from Phase 1) (1.0 eq)

-

Diethyl Malonate (1.2 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq) - Prepared in situ or commercial 21 wt% solution.

-

Anhydrous Ethanol (Solvent)

Protocol:

-

Base Preparation: In a dry flask under Argon/Nitrogen, dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate fresh NaOEt. (Alternatively, use commercial solution).

-

Addition: Add diethyl malonate (1.2 eq) to the ethoxide solution. Stir for 15 minutes at room temperature to generate the enolate.

-

Coupling: Add the solution of Protected Benzoate (1.0 eq) in a minimal amount of ethanol dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The solution will typically turn yellow/orange.

-

Monitoring: Monitor by TLC. The formation of a highly polar spot (coumarin salt) suggests progress.

-

Workup (Pre-Hydrolysis): Evaporate the bulk of the ethanol under reduced pressure. Dissolve the residue in water. Note: The product is currently in the aqueous phase as the sodium salt.

-

Wash: Wash the aqueous phase with diethyl ether (2x) to remove unreacted neutral starting materials (malonate/benzoate).

Phase 3: Hydrolysis, Decarboxylation, and Deprotection

Objective: Remove the C3-ester group and the acetal protection simultaneously to reveal the target.

Reagents:

-

Aqueous phase from Phase 2 (containing the coumarin salt)

-

Concentrated HCl

-

Water[3]

Protocol:

-

Acidification: Cool the aqueous phase to 0-5°C. Slowly add concentrated HCl until pH < 1. A precipitate will form.[4]

-

Reflux: Heat the acidic suspension to reflux (100°C) for 2–4 hours.

-

Mechanistic Note: This step performs three functions: (1) Protonates the enolate, (2) Hydrolyzes the ethyl ester at C3 to the carboxylic acid, which then decarboxylates, and (3) Hydrolyzes the acetal back to the aldehyde.

-

-

Precipitation: Cool the mixture to room temperature and then to 4°C. The target compound, 7-formyl-4-hydroxycoumarin , will precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water or Acetic Acid.

Data Summary Table:

| Parameter | Specification | Notes |

| Target Compound | 7-Formyl-4-hydroxycoumarin | |

| Appearance | Pale yellow to off-white solid | |

| Typical Yield | 60 - 75% (over 3 steps) | Dependent on dryness of Phase 2 |

| Melting Point | >200°C (Decomposes) | Characteristic of 4-hydroxycoumarins |

| IR Signature | ~1700 cm⁻¹ (Lactone C=O)~1680 cm⁻¹ (Aldehyde C=O)~3300 cm⁻¹ (OH, broad) | Distinct double carbonyl peaks |

Application: Library Generation

The 7-formyl-4-hydroxycoumarin scaffold serves as a "divergent intermediate." The following protocols demonstrate its utility.

Protocol A: Synthesis of Coumarin-Schiff Bases (Antimicrobial Candidates)

Rationale: Schiff bases of coumarins often exhibit enhanced antimicrobial and antioxidant activity.

-

Reaction: Dissolve 7-formyl-4-hydroxycoumarin (1 mmol) and a substituted aniline (e.g., 4-fluoroaniline) (1 mmol) in Ethanol (10 mL).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Condition: Reflux for 2-4 hours.

-

Isolation: Cool to RT. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Protocol B: Knoevenagel Extension (Fluorescent Probes)

Rationale: Extending the conjugation at position 7 shifts the fluorescence emission, useful for probe design.

-

Reaction: Dissolve 7-formyl-4-hydroxycoumarin (1 mmol) and Malononitrile (1.1 mmol) in Ethanol.

-

Catalysis: Add Piperidine (2 drops).

-

Condition: Stir at RT or mild reflux for 1 hour.

-

Isolation: Pour into ice water. Filter the colored precipitate.

References

-

Coumarin Synthesis Review: Al-Majedy, Y. K., et al. "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." Systematic Reviews in Pharmacy, 2017.

-

Pechmann & Malonate Condensations: "Synthesis of 7-hydroxy-4-methyl coumarin and its Biological activity." International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2014.

-

Aldehyde Reactivity in Coumarins: "Synthesis of 7-hydroxy-4-formyl coumarin...". ResearchGate, 2020.

-

Starting Material Data: this compound (CAS 42137-51-9).[5] PubChem / Sigma-Aldrich Catalog.

-

4-Hydroxycoumarin Methodology: Jung, J.C., et al. "Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives." Molecules, 2012.[6]